(4-Benzylpiperidin-1-yl)[1-(2,5-dimethoxybenzyl)piperidin-3-yl]methanone
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Overview
Description
(4-BENZYLPIPERIDINO)[1-(2,5-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both benzyl and piperidyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(2,5-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the individual components. The benzylpiperidine and dimethoxybenzylpiperidine moieties are synthesized separately before being combined through a series of reactions.
Synthesis of Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Synthesis of Dimethoxybenzylpiperidine: This involves the reaction of 2,5-dimethoxybenzyl chloride with piperidine under basic conditions.
Combination of Components: The final step involves the reaction of benzylpiperidine with dimethoxybenzylpiperidine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(2,5-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidyl positions, using reagents such as sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium aluminum hydride
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives
Substitution: Substituted benzyl or piperidyl derivatives
Scientific Research Applications
(4-BENZYLPIPERIDINO)[1-(2,5-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(2,5-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog that lacks the dimethoxybenzyl group.
Benzylpiperazine: Another related compound with similar structural features.
Tetrahydroisoquinoline: Shares some structural similarities but differs in its chemical properties.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(2,5-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to the presence of both benzyl and dimethoxybenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H36N2O3 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H36N2O3/c1-31-25-10-11-26(32-2)24(18-25)20-28-14-6-9-23(19-28)27(30)29-15-12-22(13-16-29)17-21-7-4-3-5-8-21/h3-5,7-8,10-11,18,22-23H,6,9,12-17,19-20H2,1-2H3 |
InChI Key |
PBCCEPWBHDJHJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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